Potency in HUVEC ERK Phosphorylation Assay
In a cellular functional assay measuring the inhibition of FGF2-induced ERK phosphorylation in Human Umbilical Vein Endothelial Cells (HUVEC), FGFR1 inhibitor-2 demonstrated a high level of potency with an IC50 of 0.700 nM [1]. This performance can be directly compared to a structurally related comparator compound (CHEMBL4084079) tested in the same assay under identical conditions, which exhibited an IC50 of 2.10 nM [2]. This represents a 3-fold higher potency for FGFR1 inhibitor-2 in this specific cell-based model of FGFR1 activity.
| Evidence Dimension | Inhibition of FGF2-induced ERK phosphorylation (Cell Potency) |
|---|---|
| Target Compound Data | IC50 = 0.700 nM |
| Comparator Or Baseline | Comparator Compound CHEMBL4084079: IC50 = 2.10 nM |
| Quantified Difference | 3-fold (0.700 nM vs 2.10 nM) |
| Conditions | Assay: HUVEC cells; Measurement: Reduction in FGF2-induced ERK phosphorylation; Preincubation: 60 minutes; Stimulation: FGF2 for 10 minutes |
Why This Matters
This 3-fold advantage in a disease-relevant cellular model (angiogenesis) may translate to a more effective blockade of FGFR1 signaling at lower concentrations, potentially reducing off-target effects and offering a wider therapeutic window in angiogenesis research.
- [1] BindingDB. (2019). Affinity Data for BDBM50238813 (FGFR1 inhibitor-2). BindingDB Entry. View Source
- [2] BindingDB. (2019). Affinity Data for BDBM50238816 (CHEMBL4084079). BindingDB Entry. View Source
